Tartrazine

Thermal Stability Food Processing Confectionery

Tartrazine (FD&C Yellow No.5) delivers a lemon-yellow hue (λmax 425–429 nm) distinct from Sunset Yellow's orange tone. At 120–162°C processing temperatures, its 22% thermal decomposition rate (vs. 10% for Sunset Yellow FCF) necessitates overage correction for candy and baked good formulations. Provides 93% colorant retention after 10 weeks ambient storage—16 percentage points above water-soluble curcumin (77%). In acrylic resin systems, achieves 3.5× higher tinting strength (ΔE* 12.43 vs. 3.55 for Sunset Yellow). EU/US markets require mandatory allergy/hyperactivity warning labeling. Specify ≥85% certified dye content with FDA batch certification for procurement.

Molecular Formula C16H9N4Na3O9S2
Molecular Weight 534.4 g/mol
CAS No. 1342-47-8
Cat. No. B075150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTartrazine
CAS1342-47-8
SynonymsBarium, Tartrazine
FD and C Yellow No. 5
Tartrazine
Tartrazine Barium
Tartrazine Barium (2:3)
Molecular FormulaC16H9N4Na3O9S2
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
InChIKeyUJMBCXLDXJUMFB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)
In glycerol, 18.0 g/100 mL at 25 °C;  in propylene glycol, 7.0 g/100 mL at 25 °C
In ethanol, 0.8 mg/mL;  in ethylene glycol monomethyl ether, 20 mg/mL
Soluble in concentrated sulfuric acid

Structure & Identifiers


Interactive Chemical Structure Model





Tartrazine (CAS 1934-21-0) Technical Procurement Baseline: Synthetic Azo Dye Classification and Core Physicochemical Profile


Tartrazine (FD&C Yellow No. 5, E102, C.I. 19140, Acid Yellow 23) is a water-soluble synthetic azo dye widely employed as a colorant in food, pharmaceutical, and cosmetic formulations [1]. It exists as the trisodium salt of 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo) pyrazole-3-carboxylate, exhibiting a monoclinic crystalline structure (space group C 2/c) [2]. The compound demonstrates a maximum absorbance (λmax) in aqueous solution at approximately 425–429 nm and a calculated partition coefficient (cLogP) of -2.79, reflecting its hydrophilic character [3]. Commercial grades are typically supplied as orange to orange-yellow powder with dye content ≥85%, and aqueous solubility at 21°C reaches 11.8% (w/w) in water, with reduced solubility in 50% ethanol (3.0%) [4].

Why Tartrazine Cannot Be Generically Substituted with Other Yellow Azo Dyes or Natural Alternatives


Substituting tartrazine with Sunset Yellow FCF (E110), natural curcumin, or other yellow colorants without quantitative verification introduces significant risk of colorimetric deviation, stability failure, and regulatory non-compliance. Tartrazine exhibits a distinct spectral profile (λmax 425–429 nm) and molecular structure that differentiates it from Sunset Yellow FCF (λmax ~480 nm), resulting in a perceptibly greener, lemon-yellow hue compared to the orange-leaning Sunset Yellow . Thermal degradation kinetics under candy manufacturing conditions (120–162°C) reveal that tartrazine decomposes by up to 22%, whereas Sunset Yellow FCF decomposes by only 10%—a >2× difference that directly impacts color retention and formulation adjustment requirements [1]. Compared to natural curcumin, tartrazine demonstrates superior ambient storage stability, with 93% retention after 10 weeks versus 77% for curcumin, representing a 16-percentage-point advantage in shelf-life performance [2]. Furthermore, tartrazine is subject to specific regulatory labeling mandates in both the EU (warning statement on children's activity and attention) and the US (allergy warning requirement) that do not uniformly apply to all alternatives, making generic interchange a compliance liability [3].

Quantitative Differentiation Evidence for Tartrazine: Comparator-Backed Procurement Data


Thermal Decomposition Rate Comparison: Tartrazine vs. Sunset Yellow FCF vs. Amaranth in Simulated Candy Manufacturing

Under simulated candy manufacturing conditions (120–162°C heating range in the presence of sucrose and glucose), tartrazine exhibits intermediate thermal decomposition behavior compared to other azo dyes. Tartrazine decomposes by up to 22%, which is greater than Sunset Yellow FCF (10% decomposition) but less than Amaranth (25% decomposition) [1]. This quantitative tiering is critical for process engineers determining appropriate overage (excess dye added to compensate for processing losses) and for formulators selecting colorants for high-temperature applications.

Thermal Stability Food Processing Confectionery

Ambient Storage Color Retention: Tartrazine vs. Water-Soluble Curcumin (Natural Alternative) in Extruded Products

In extruded corn-soybean flour products packed in polypropylene pouches and stored at ambient conditions (27°C, 65% relative humidity), tartrazine demonstrates substantially higher colorant retention than water-soluble curcumin, a leading natural yellow alternative. After 10 weeks of storage, tartrazine retention is 93%, compared to 77% retention for curcumin [1]. The degradation of both colorants follows first-order kinetics (0.86 ≤ r ≤ 0.98, p ≤ 0.01), with curcumin exhibiting a faster degradation rate [1]. The effective shelf-life of the product under these conditions is 6 weeks when using curcumin, based on acceptable color retention thresholds [1].

Storage Stability Shelf-Life Natural vs. Synthetic

Color Absorption Intensity in Acrylic Resin Matrices: Tartrazine vs. Sunset Yellow FCF

When incorporated into rapid-cure autopolymerizing acrylic resin (ACC material) and subjected to simulated oral conditions (37°C in artificial saliva), tartrazine produces significantly greater color variation than Sunset Yellow FCF, as measured by ΔE* values in the CIE L*a*b* color space. Tartrazine exhibits a ΔE* value of 12.43, whereas Sunset Yellow FCF shows a ΔE* value of 3.55 under comparable conditions [1]. This represents a 3.5× greater color absorption effect for tartrazine, indicating substantially higher tinting strength per unit mass in this polymeric matrix [1].

Colorimetry Dental Materials CIE L*a*b*

Thermal Stability Threshold in Air and Inert Atmosphere: Material Processing Window Definition

Thermal analysis by thermogravimetry (non-isothermal conditions, dynamic air atmosphere, heating rates 5–20°C min⁻¹) establishes that tartrazine remains thermally stable up to 200°C in air, with the stability threshold increasing to 300°C under an inert argon atmosphere [1]. While this study does not provide parallel comparator data for other azo dyes under identical conditions, the 200°C (air) / 300°C (argon) benchmarks serve as critical processing guardrails for formulators and process engineers [1]. Related thermal studies on azo dyes including crysoine, azorubine, and amaranth have been conducted under comparable non-isothermal conditions, establishing a class-level understanding of thermal behavior [2].

Thermogravimetric Analysis Thermal Decomposition Processing Conditions

Regulatory Acceptable Daily Intake (ADI) and Labeling Requirements: Global Market Access Differentiator

Tartrazine is subject to jurisdiction-specific regulatory frameworks that materially impact product formulation and market access strategies. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0–7.5 mg/kg body weight per day for tartrazine (E102), and mandates that foods containing tartrazine carry the warning statement 'may have an adverse effect on activity and attention in children' [1]. In the United States, the FDA requires explicit declaration of FD&C Yellow No. 5 on ingredient labels and mandates a warning regarding potential allergic-type reactions in aspirin-sensitive individuals [2]. These labeling requirements are not uniformly applied across all synthetic azo dyes or natural alternatives, creating a procurement-driven regulatory consideration that distinguishes tartrazine from alternatives such as curcumin (E100) or beta-carotene (E160a), which generally do not carry equivalent mandatory warning statements in these jurisdictions [3].

Regulatory Compliance ADI Food Additive Labeling

Aqueous Solubility Profile: Tartrazine Solubility in Water and Ethanol-Water Mixtures

Tartrazine exhibits high aqueous solubility, measured at 11.8% (w/w) in water at 21°C, enabling high-concentration stock solutions and efficient incorporation into water-based formulations . Solubility decreases markedly with increasing ethanol content: 9% in 10% ethanol and 3.0% in 50% ethanol at the same temperature . While comprehensive comparator solubility data for Sunset Yellow FCF or other azo dyes under identical conditions is not available in the accessed sources, tartrazine's 11.8% aqueous solubility benchmark provides a reference point for formulators evaluating solvent systems. The compound is also soluble in glycerin and propylene glycol, but insoluble in oil, defining its applicability in fat-based versus aqueous matrices .

Solubility Formulation Aqueous Systems

Evidence-Backed Application Scenarios for Tartrazine Procurement


High-Temperature Confectionery and Baked Goods Requiring Quantified Thermal Loss Compensation

For candy and baked good manufacturers operating processes between 120–162°C, tartrazine's 22% thermal decomposition rate—quantified under simulated candy manufacturing conditions—necessitates formulation overage calculations that differ from those required for Sunset Yellow FCF (10% decomposition) [1]. Procurement teams should specify tartrazine grades with certified dye content (typically ≥85%) and account for the 22% processing loss when calculating required colorant mass per batch. This scenario applies specifically to hard candies, extruded snacks, and baked goods where the colorant is exposed to elevated temperatures in the presence of sugars. The 200°C thermal stability threshold in air further defines the upper processing limit for tartrazine in oxidative environments [2].

Extended Shelf-Life Packaged Foods Requiring Ambient Storage Stability

In extruded snack products, dry mixes, and shelf-stable packaged foods stored at ambient conditions (27°C, 65% RH), tartrazine provides 93% colorant retention after 10 weeks, outperforming water-soluble curcumin (77% retention) by 16 percentage points [3]. This stability advantage supports procurement of tartrazine for products with distribution channels requiring multi-month ambient shelf-life, particularly where transparent or translucent packaging may expose natural colorants to accelerated degradation. Formulators should note that tartrazine's first-order degradation kinetics enable predictive shelf-life modeling, with effective product shelf-life extending beyond the 6-week limit observed for curcumin under comparable conditions [3].

Colored Polymeric and Acrylic Materials Requiring High Tinting Strength

For dental acrylic resins, industrial plastics, and colored polymeric materials, tartrazine's ΔE* value of 12.43 in rapid-cure autopolymerizing acrylic resin—3.5× greater than Sunset Yellow FCF's ΔE* of 3.55—demonstrates substantially higher tinting strength per unit mass [4]. This evidence supports procurement of tartrazine for applications where minimizing colorant loading while achieving target color intensity is economically advantageous. The 200°C (air) / 300°C (argon) thermal stability thresholds further define processing windows for polymer compounding and molding operations [2]. Note that color absorption intensity may vary by polymer matrix; the cited data are specific to acrylic systems tested at 37°C in artificial saliva.

Regulated Food and Pharmaceutical Markets Requiring ADI-Compliant Colorant Selection

In EU and US markets, tartrazine procurement decisions must account for jurisdiction-specific ADI limits (0–7.5 mg/kg bw/day in EU) and mandatory warning label requirements regarding children's activity and attention (EU) and allergic reactions (US) [5][6]. For products targeting EU markets, the required 'may have an adverse effect on activity and attention in children' label may influence consumer perception and retailer acceptance. Conversely, tartrazine's ADI of 7.5 mg/kg bw/day is 2.5× higher than curcumin's ADI of 0–3 mg/kg bw/day, potentially offering greater formulation headroom in products with high colorant usage rates [5]. Procurement should verify that supplied tartrazine meets purity specifications set by Codex Alimentarius and complies with FDA batch certification requirements where applicable [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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